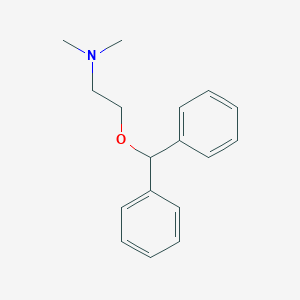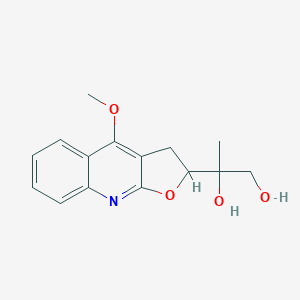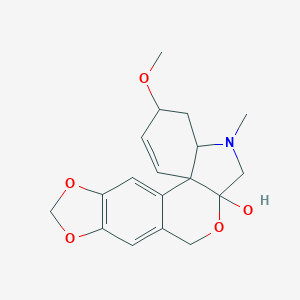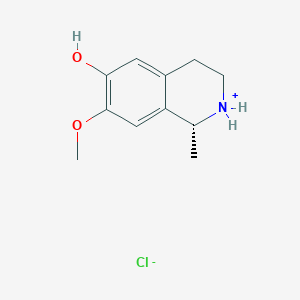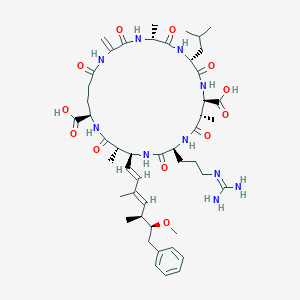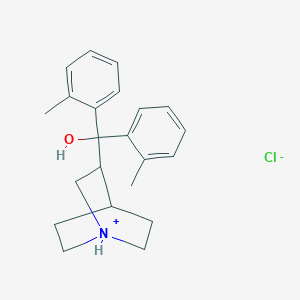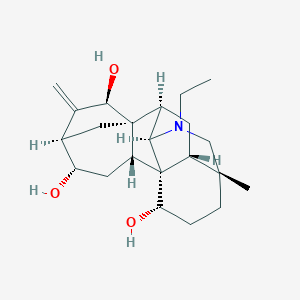
Luciculine
説明
Luciculine is a naturally occurring Lycopodium alkaloid with a complex molecular structure that has garnered interest for its synthesis and chemical properties. The synthesis approaches for Luciculine, particularly (+)-luciduline, involve intricate steps highlighting its challenging chemical synthesis due to its unique molecular framework.
Synthesis Analysis
The asymmetric synthesis of (+)-luciduline is achieved through an IMDA (Intramolecular Diels-Alder)/retro-Mannich approach, which includes key steps such as an IMDA reaction of a chiral dihydropyridine, a subsequent retro-Mannich ring opening, and a novel cationic reductive cyclization reaction (Comins, Brooks, Al-Awar, & Goehring, 1999). Another synthesis route from (R)-5-methyl-cyclohex-2-en-1-one by a sequence of seven steps highlights the synthetic versatility and challenges in achieving high enantioselectivity and yield (Oppolzer & Petrzilka, 1978).
Molecular Structure Analysis
Luciduline's molecular structure is a testament to the diversity of natural product chemistry. The molecular architecture of luciduline, including its stereochemistry, is determined through advanced spectroscopic techniques and chemical reactions that elucidate its complex bicyclic and polycyclic frameworks.
Chemical Reactions and Properties
The chemical reactivity of luciduline involves interactions and transformations that are central to its synthesis and derivatization into related Lycopodium alkaloids. Techniques such as alkene metathesis strategy and Fukuyama's Diels-Alder cycloaddition are pivotal in the multigram scale synthesis, showcasing the alkaloid's versatile chemical properties (Barbe, Fiset, & Charette, 2011).
科学的研究の応用
1. Antidiabetic Properties
- A study on Ganoderma lucidum, which may contain compounds related to luciculine, demonstrated its potential in controlling blood glucose levels in diabetic rats. This indicates the possible application of luciculine-related compounds in diabetes management (Ni et al., 2007).
2. Immunomodulatory Effects
- Betulinic acid, isolated from Lycopus lucidus, shows immunomodulatory activities, suggesting that luciculine or related compounds might also have applications in modulating immune responses (Yun et al., 2003).
3. Anticancer Potential
- Betulinic acid, derived from a source related to luciculine, exhibits potent anticancer properties. This highlights the potential of luciculine in cancer therapy (Ali-Seyed et al., 2016).
4. Renal Protective Effects
- Research indicates that betulin, a compound related to luciculine, has renoprotective effects in septic rats, which could imply similar therapeutic applications for luciculine (Zhao et al., 2016).
5. Effect on Reproductive System
- A study on betulinic acid showed its effects on the male reproductive system in a diabetic mouse model, suggesting a potential area of research for luciculine in reproductive health (Ahangarpour et al., 2016).
特性
IUPAC Name |
(1R,2R,4S,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14+,15-,16-,17+,18-,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAZKLKDEOMJBJ-AFJRDBIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]56[C@H]4C[C@@H]([C@H](C5)C(=C)[C@H]6O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Luciculine | |
CAS RN |
5008-52-6 | |
| Record name | Napelline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAPELLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PPC7UD22E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







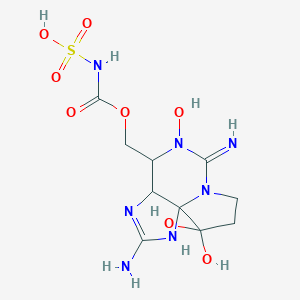
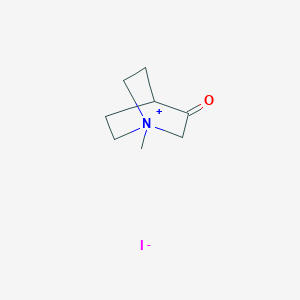
![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)
